molecular formula C16H22O7S B12101635 D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate CAS No. 6953-71-5

D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate

Cat. No.: B12101635
CAS No.: 6953-71-5
M. Wt: 358.4 g/mol
InChI Key: IAPMZKRZMYQZSW-UHFFFAOYSA-N
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Description

D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate is a synthetic organic compound It is a derivative of ribose, a naturally occurring sugar, and features a protective isopropylidene group at the 2,3-positions and a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate typically involves multiple steps:

    Protection of Ribose: Ribose is first protected by reacting it with acetone in the presence of an acid catalyst to form the 2,3-O-isopropylidene derivative.

    Methylation: The hydroxyl group at the anomeric carbon is methylated using methyl iodide and a base such as sodium hydride.

    Sulfonation: The final step involves the introduction of the 4-methylbenzenesulfonate group. This is achieved by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar steps but is optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate undergoes several types of chemical reactions:

    Substitution Reactions: The sulfonate group can be displaced by nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free diol.

    Oxidation: The methyl group on the sulfonate can be oxidized to form the corresponding sulfone.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions, typically using dilute hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various nucleophilic substitution products depending on the nucleophile used.

    Hydrolysis: D-Ribofuranoside, methyl 2,3-diol.

    Oxidation: The corresponding sulfone derivative.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its protected form allows for selective reactions at other positions on the ribose ring.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral and anticancer agents. The sulfonate group can enhance the solubility and bioavailability of drug candidates.

Industry

In the pharmaceutical industry, it is used in the synthesis of nucleoside analogs, which are crucial in the development of antiviral drugs.

Mechanism of Action

The biological activity of derivatives of D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-methylbenzenesulfonate often involves the inhibition of enzymes or interference with nucleic acid synthesis. The sulfonate group can interact with enzyme active sites, while the ribose moiety can mimic natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-: Lacks the sulfonate group, making it less reactive in certain substitution reactions.

    D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-,4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group, which can alter its reactivity and biological activity.

Uniqueness

The presence of the 4-methylbenzenesulfonate group in D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)- imparts unique reactivity, particularly in nucleophilic substitution reactions, and can enhance the solubility and bioavailability of its derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7S/c1-10-5-7-11(8-6-10)24(17,18)20-9-12-13-14(15(19-4)21-12)23-16(2,3)22-13/h5-8,12-15H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMZKRZMYQZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)OC)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989504
Record name Methyl 5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4137-56-8, 6953-71-5, 13007-50-6
Record name NSC85192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85192
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Record name NSC39263
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
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